molecular formula C4H6ClN3S B12912854 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- CAS No. 664979-96-8

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)-

Cat. No.: B12912854
CAS No.: 664979-96-8
M. Wt: 163.63 g/mol
InChI Key: KOGWNDKHHGZCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(ethylthio)-4H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorine atom at the fourth position and an ethylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with carbon disulfide, followed by chlorination. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the cyclization and chlorination steps .

Industrial Production Methods: Industrial production of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, alkoxides.

Major Products:

Scientific Research Applications

4-Chloro-5-(ethylthio)-4H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in microbial metabolism. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

  • 4-Chloro-5-(methylthio)-4H-1,2,3-triazole
  • 4-Chloro-5-(phenylthio)-4H-1,2,3-triazole
  • 4-Chloro-5-(butylthio)-4H-1,2,3-triazole

Comparison: 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole is unique due to its specific ethylthio substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The ethylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

664979-96-8

Molecular Formula

C4H6ClN3S

Molecular Weight

163.63 g/mol

IUPAC Name

4-chloro-5-ethylsulfanyl-4H-triazole

InChI

InChI=1S/C4H6ClN3S/c1-2-9-4-3(5)6-8-7-4/h3H,2H2,1H3

InChI Key

KOGWNDKHHGZCFE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=NC1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.